molecular formula C23H28N2O4 B2445623 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide CAS No. 921567-15-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

カタログ番号 B2445623
CAS番号: 921567-15-9
分子量: 396.487
InChIキー: OFMPLXXFWFFYPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Serotonin Receptor Antagonism

Studies on compounds structurally related to "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide" have demonstrated significant serotonin-3 (5-HT3) receptor antagonistic activity. This is particularly relevant for developing treatments for conditions like nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. The exploration of structure-activity relationships (SAR) within this class of compounds aims to optimize their effectiveness as 5-HT3 receptor antagonists, highlighting their therapeutic potential in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) (Harada et al., 1995).

Dopamine Receptor Agonism

Another line of research involves the dopaminergic system, where related compounds have shown to act as dopamine receptor agonists. These findings are significant for potential applications in treating neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. The specific activity of these compounds on dopamine D2 and D3 receptors suggests a nuanced approach to modulating dopaminergic signaling pathways, with implications for improving motor control and psychiatric symptoms (Smith et al., 1997).

Alzheimer's Disease Imaging

In Alzheimer's disease research, related compounds with the ability to bind to β-amyloid plaques offer potential as diagnostic tools. Positron Emission Tomography (PET) imaging agents based on these compounds can facilitate early detection and monitoring of Alzheimer's disease progression. The high affinity for β-amyloid aggregates and the capability for in vivo imaging underscore their value in neurodegenerative disease research (Cui et al., 2012).

Antimicrobial Activity

Compounds within this chemical space have also been investigated for their antimicrobial properties, targeting a range of bacterial and fungal pathogens. The synthesis and screening of such compounds for antibacterial and antifungal activity highlight their potential as templates for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, indicating the need for novel therapeutic strategies to combat infectious diseases (Desai et al., 2013).

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-13-25-19-12-9-17(14-20(19)29-15-23(3,4)22(25)27)24-21(26)16-7-10-18(11-8-16)28-6-2/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMPLXXFWFFYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。